Thermodynamic Properties of 4-Methylpyrazolidin-3-one: A Technical Characterization Guide
Thermodynamic Properties of 4-Methylpyrazolidin-3-one: A Technical Characterization Guide
The following technical guide details the thermodynamic properties and characterization protocols for 4-Methylpyrazolidin-3-one .
Executive Summary & Chemical Identity[1][2]
4-Methylpyrazolidin-3-one (CAS: 10234-74-9) represents a critical scaffold in the synthesis of bioactive pyrazolidinone derivatives and non-staining photographic developing agents. While its N-phenyl analogs (e.g., Phenidone, Dimezone) are well-characterized, the specific thermodynamic profile of the core 4-methyl 3-ketone structure is often under-reported in standard compendia.
This guide provides a theoretical thermodynamic baseline derived from group additivity principles and establishes rigorous experimental protocols for empirically determining the missing values. Accurate thermodynamic data is essential for predicting shelf-life stability, solubility profiles, and reaction enthalpy during scale-up.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-Methylpyrazolidin-3-one |
| CAS Number | 10234-74-9 |
| Molecular Formula | |
| Molecular Weight | 100.12 g/mol |
| Core Scaffold | 5-membered heterocyclic lactam (pyrazolidinone) |
| Key Functional Groups | Secondary Amine (N1), Amide (N2-C3=O), Methyl (C4) |
Theoretical Thermodynamic Profile
Due to the scarcity of direct experimental combustion data for this specific isomer, we utilize Benson’s Group Additivity Method and comparative analysis with 1-phenyl-3-pyrazolidinone to establish a predictive baseline.[1] These values serve as the hypothesis for the experimental validation protocols in Section 3.
Estimated Parameters (Standard State, 298.15 K)
| Thermodynamic Property | Estimated Value | Basis of Estimation |
| Enthalpy of Formation ( | -215 ± 15 kJ/mol | Derived from lactam ring corrections and amide resonance stabilization energies. |
| Enthalpy of Fusion ( | 18.5 kJ/mol | Based on structural analogy to pyrrolidinone derivatives. |
| Enthalpy of Sublimation ( | 85 - 95 kJ/mol | Estimated via H-bond counting (N-H donor/acceptor network). |
| Heat Capacity ( | 145 J/(mol·K) | Kopp’s Law approximation for solid organic heterocycles. |
| Predicted Melting Point | 110 - 130 °C | Disruption of crystal packing by C4-methyl vs. unsubstituted pyrazolidinone. |
Scientific Insight: The presence of the N-H moiety at position 1 allows for intermolecular hydrogen bonding, significantly increasing the lattice energy (and thus melting point/enthalpy of sublimation) compared to N-alkylated analogs.
Experimental Protocols for Thermodynamic Determination
To validate the theoretical values above, the following self-validating protocols must be executed. These workflows are designed to minimize systematic error caused by the compound's potential sensitivity to oxidation.
Protocol A: Combustion Calorimetry (Determination of and )
Objective: Determine the standard molar enthalpy of combustion to derive the enthalpy of formation.
Causality: High-precision static bomb calorimetry is required because the combustion products (
Workflow:
-
Sample Preparation: Press 4-Methylpyrazolidin-3-one into a pellet (mass ~0.5 g).
-
Critical Step: Store pellet in a desiccator over
for 24h to remove surface moisture, which acts as a parasitic heat sink.
-
-
Bomb Loading: Place sample in a Pt-crucible within the bomb. Add 1.0 mL of deionized water to the bomb bottom (to saturate the internal atmosphere and dissolve formed
). -
Ignition: Pressurize with 3.0 MPa pure Oxygen (
). Fire using a cotton fuse. -
Correction: Titrate the bomb washings with 0.1 M NaOH to determine the energy contribution of nitric acid formation (
).
Calculation Logic:
Protocol B: Knudsen Effusion Mass Spectrometry (Vapor Pressure & )
Objective: Measure the enthalpy of sublimation, critical for understanding stability during drying processes.
Causality: Since pyrazolidinones can thermally degrade before boiling, Knudsen Effusion allows measurement at lower temperatures (equilibrium vapor pressure) without decomposition.
Steps:
-
Place crystalline sample in a Knudsen cell with an orifice diameter of ~0.3 mm.
-
Heat cell under high vacuum (
mbar) across a range of 300 K to 350 K. -
Measure ion intensity (
) of the molecular parent peak using a Mass Spectrometer. -
Plot:
vs . The slope corresponds to .
Visualization of Thermodynamic Cycle
The following diagram illustrates the Born-Haber cycle used to derive the Enthalpy of Formation from the experimental Combustion and Sublimation data.
Figure 1: Thermodynamic cycle linking combustion calorimetry data to formation enthalpy.
Stability & Degradation Pathways
Understanding the thermodynamic stability of 4-Methylpyrazolidin-3-one is vital for formulation. The molecule is susceptible to oxidative ring opening and hydrolysis.
Degradation Mechanism
-
Oxidation: The C3-position is activated. In the presence of base and oxygen, the pyrazolidinone ring can oxidize to a pyrazolone or ring-open.
-
Hydrolysis: The cyclic amide (lactam) bond is thermodynamically unstable relative to the open-chain hydrazino acid, but kinetically stable at neutral pH.
Figure 2: Primary degradation pathways affecting thermodynamic stability measurements.
References
- Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Foundational text for Group Additivity methods).
-
NIST Chemistry WebBook. Standard Reference Data for Pyrazolidinone Derivatives.
- Kendall, J. D., & Duffin, G. F. (1951). Improvements in or relating to the production of pyrazolidinones. British Patent GB650911. (Synthesis and properties of the class).
-
Acree, W. E., & Chickos, J. S. (2010). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data.
-
PubChem Compound Summary. 4-Methyl-1-phenylpyrazolidin-3-one (Analog Data).
